p-Benzenedimalononitrile

Übersicht

Beschreibung

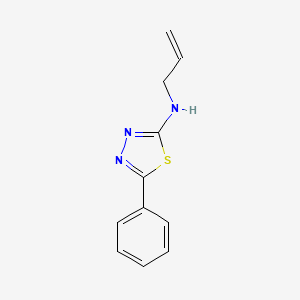

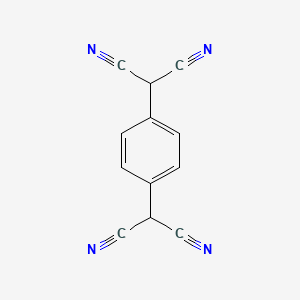

P-Benzenedimalononitrile, also known as 2,2’- (1,4-Phenylene)dimalononitrile or 2- [4- (dicyanomethyl)phenyl]propanedinitrile, is a chemical compound with the molecular formula C12H6N4 . It has a molecular weight of 206.20 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two malononitrile groups attached to it . The InChI string representation of its structure isInChI=1S/C12H6N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4,11-12H . Physical and Chemical Properties Analysis

This compound has a molecular weight of 206.20 g/mol and a complexity of 358 . It has a topological polar surface area of 95.2 Ų and a heavy atom count of 16 . The compound is also characterized by a XLogP3-AA value of 1.2 .Wissenschaftliche Forschungsanwendungen

Synthesis of Photodynamic Therapy Agents

p-Benzenedimalononitrile serves as a precursor for synthesizing phthalocyanine, an important compound in photodynamic therapy. It's incorporated into polymers like methacrylate monomers, which are subsequently functionalized with Zn(II)phthalocyanine (ZnPc) side-chains. These ZnPc-functionalized polymers generate singlet oxygen species effectively, playing a key role in the cytotoxic reactive oxygen species for photodynamic therapy. This novel method of synthesizing water-soluble ZnPc-functionalized polymers provides a significant advancement in the field of photodynamic therapy (Wang et al., 2014).

Development of Catalytic Processes

In the realm of organic chemistry, derivatives of this compound like o-Benzenedisulfonimide have been utilized as Bronsted acid catalysts in various acid-catalyzed organic reactions. This includes applications in etherification, esterification, and acetalization. These catalysts offer mild conditions and easy recovery from reaction mixtures, contributing to more economical and eco-friendly processes (Barbero et al., 2007).

Medicinal Chemistry and Drug Development

Compounds containing benzenedinitrile structures have shown promise in medicinal chemistry. For example, benzonitrile derivatives have been identified for their potential use in treating epilepsy and other conditions. Their ability to interact with biological targets like androgen receptors or AMPA receptors signifies their potential in drug discovery and development. Studies on these compounds focus on their binding capabilities and the consequent therapeutic effects (Li et al., 2008).

Environmental and Astronomical Research

Interestingly, benzonitrile has been detected in the interstellar medium, shedding light on the composition of aromatic materials within these environments. This discovery provides insights into the chemical processes in space and the formation of complex polycyclic aromatic hydrocarbons, contributing to our understanding of cosmic chemistry (McGuire et al., 2018).

Material Science

In material science, the polycondensation of malononitrile and methylenedimalononitrile with bis(chloromethyl) aromatic compounds has been studied. These reactions, involving this compound derivatives, lead to the formation of polymers with specific properties and applications. The study of these polymers opens avenues for the development of new materials with tailored characteristics (Kawabata et al., 1973).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(dicyanomethyl)phenyl]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASJFLRMRDGSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C#N)C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295735 | |

| Record name | p-Benzenedimalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18643-56-6 | |

| Record name | p-Benzenedimalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Benzenedimalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[4-[(trimethylsilyl)methyl]phenyl]-](/img/structure/B3048845.png)

![Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-](/img/structure/B3048858.png)

![2-({[4-(Propan-2-yl)phenyl]amino}methyl)phenol](/img/structure/B3048861.png)